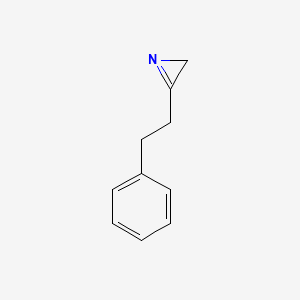
2H-Azirine, 3-(2-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenethyl-2H-azirine is a member of the azirine family, which are three-membered nitrogen-containing heterocycles These compounds are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-azirines, including 3-Phenethyl-2H-azirine, can be achieved through several methods:
Neber Approach: This classical method involves the rearrangement of oxime derivatives in the presence of a base.
Decomposition of Vinyl Azides: This method involves the thermal or photochemical decomposition of vinyl azides to form azirines.
Ring Contraction of Isoxazoles: Isoxazoles can be converted to azirines through ring contraction reactions.
Oxidative Cyclization of Enamine Derivatives: Enamine derivatives can undergo oxidative cyclization to form azirines.
Radical Addition/Cyclization of Alkynes: This method involves the addition of radicals to alkynes followed by cyclization to form azirines.
Industrial Production Methods: Industrial production of 3-Phenethyl-2H-azirine typically involves scalable versions of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反応の分析
Types of Reactions: 3-Phenethyl-2H-azirine undergoes various chemical reactions, including:
Oxidation: Azirines can be oxidized to form oxazoles or other oxygen-containing heterocycles.
Reduction: Reduction of azirines can lead to the formation of aziridines, which are less strained three-membered rings.
Substitution: Azirines can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Cycloaddition: Azirines can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and transition metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Cycloaddition: Cycloaddition reactions often require heat or light to proceed.
Major Products:
Oxidation: Oxazoles and other oxygenated heterocycles.
Reduction: Aziridines.
Substitution: Various substituted azirines.
Cycloaddition: Larger ring systems and fused heterocycles
科学的研究の応用
3-Phenethyl-2H-azirine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
作用機序
The mechanism of action of 3-Phenethyl-2H-azirine involves its high ring strain and electrophilic nature, which make it reactive towards nucleophiles. The azirine ring can open to form reactive intermediates that interact with biological targets, such as enzymes and receptors. The phenethyl group can enhance the compound’s ability to penetrate biological membranes and reach its molecular targets .
類似化合物との比較
Azirinomycin: A natural azirine with antibacterial properties.
Dysidazirine: An azirine with antimicrobial activity.
Antazirine: An azirine with antifungal properties.
Uniqueness of 3-Phenethyl-2H-azirine: 3-Phenethyl-2H-azirine is unique due to its phenethyl group, which imparts additional chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other azirines that may lack such functional groups .
特性
CAS番号 |
18709-39-2 |
|---|---|
分子式 |
C10H11N |
分子量 |
145.20 g/mol |
IUPAC名 |
3-(2-phenylethyl)-2H-azirine |
InChI |
InChI=1S/C10H11N/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-5H,6-8H2 |
InChIキー |
UCVIFRZDEQIKMU-UHFFFAOYSA-N |
正規SMILES |
C1C(=N1)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


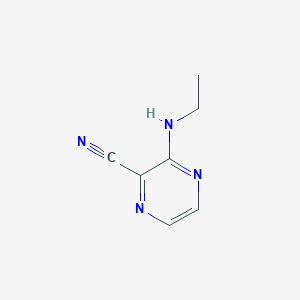
![2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11921512.png)


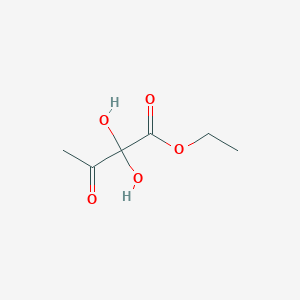
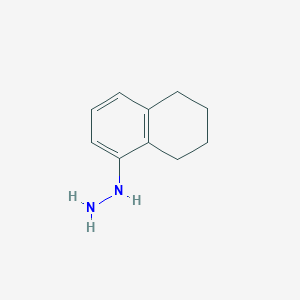
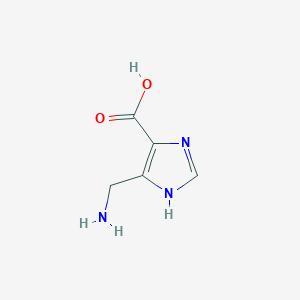


![1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)

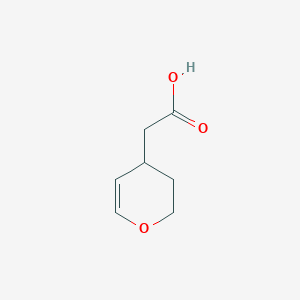
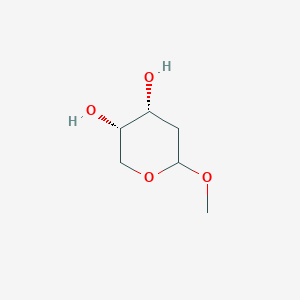
![4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one](/img/structure/B11921591.png)
